N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide
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Overview
Description
N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide is a chemical compound with the molecular formula C24H21NO4S and a molecular weight of 419.49 g/mol . This compound has gained attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide typically involves the reaction of 7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-amine with naphthalene-1-sulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(6,7,8,9-tetrahydro-7,7-dimethyl-9-oxo-2-dibenzofuranyl)naphthalene-1-sulfonamide .
- N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzènesulfonamide .
Uniqueness
N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a dibenzofuran moiety with a naphthalene sulfonamide group makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
Naphthalene derivatives, particularly sulfonamides, have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The compound N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide is a novel structure that combines these functionalities and shows promise as a therapeutic agent.
Chemical Structure and Properties
The compound features a complex bicyclic structure with a naphthalene core and a sulfonamide group. The sulfonamide moiety is known for its role in enhancing the biological activity of compounds through specific interactions with biological targets.
Antimicrobial Activity
Naphthalene-based sulfonamides have been reported to exhibit significant antimicrobial properties. Research indicates that modifications in the naphthalene ring can lead to enhanced antibacterial activity against various pathogens. For instance, studies have shown that naphthalene derivatives can inhibit bacterial growth effectively, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Compound | Activity | Target Pathogen |
---|---|---|
Naphthalene Sulfonamide Derivative A | Strong | E. coli |
Naphthalene Sulfonamide Derivative B | Moderate | S. aureus |
Naphthalene Sulfonamide Derivative C | Weak | Pseudomonas aeruginosa |
Inhibition of Fatty Acid Binding Protein 4 (FABP4)
A notable study highlighted the compound's ability to inhibit FABP4, which is implicated in metabolic disorders such as diabetes and atherosclerosis. The binding affinities of certain naphthalene sulfonamides were found to be comparable to established inhibitors like BMS309403, indicating their potential as therapeutic agents for treating immunometabolic diseases . The structural analysis revealed that the compound interacts favorably within the binding pocket of FABP4, suggesting a well-defined mechanism of action.
Anticancer Potential
Emerging evidence suggests that naphthalene derivatives may also possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The introduction of the sulfonamide group enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy : A series of naphthalene sulfonamides were synthesized and tested against various bacterial strains. Results indicated that modifications in the substituents on the naphthalene ring significantly affected antimicrobial potency.
- FABP4 Inhibition Study : Structural and functional assays demonstrated that specific naphthalene sulfonamides could effectively inhibit FABP4 activity, providing a basis for their use in metabolic disease management.
Properties
IUPAC Name |
N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-24(2)13-19(26)23-18-12-16(10-11-20(18)29-21(23)14-24)25-30(27,28)22-9-5-7-15-6-3-4-8-17(15)22/h3-12,25H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSIIFSFKSVODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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